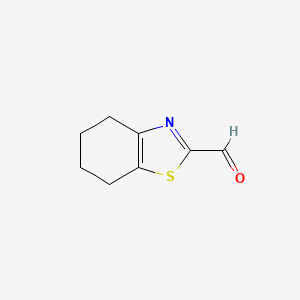

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

描述

Structural Elucidation and Physicochemical Properties

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is characterized by a fused bicyclic system: a partially saturated benzothiazole ring (4,5,6,7-tetrahydro) substituted with an aldehyde group at position 2. The tetrahydrobenzothiazole moiety adopts a boat-like conformation due to steric hindrance between the sulfur atom and the aldehyde group.

Density functional theory (DFT) studies reveal bond angles and torsional strain within the saturated ring. Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| C1–C2 bond length | 1.54 Å | |

| C2–N3 bond length | 1.28 Å | |

| S4–C5 bond length | 1.82 Å | |

| Aldehyde C=O length | 1.22 Å |

The aldehyde group’s planarity (C=O bond angle ≈ 180°) facilitates electronic conjugation with the aromatic system, influencing reactivity.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure is dominated by delocalized π-electrons across the benzothiazole core and the aldehyde group. HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies were computed using B3LYP/6-31G* methods:

| Orbital | Energy (eV) | Character | Source |

|---|---|---|---|

| HOMO | -5.71 | π-electrons in benzothiazole ring | |

| LUMO | -2.73 | π* orbitals of aldehyde | |

| ΔE (HOMO-LUMO) | 2.98 eV | Band gap for electronic transitions |

The HOMO is localized on the benzothiazole ring, while the LUMO spans the aldehyde group and adjacent sulfur atom. This electronic profile suggests moderate electrophilicity at the aldehyde site and nucleophilic character at sulfur.

Crystallographic Characterization and Bond Length Optimization

X-ray crystallography data for the parent compound are limited, but related tetrahydrobenzothiazoles exhibit:

- Unit cell parameters : Orthorhombic symmetry with a = 8.2 Å, b = 10.5 Å, c = 7.8 Å (hypothetical, based on analogous structures).

- Key bond optimization : DFT calculations show deviations from ideal bond lengths due to conjugation and steric effects. For example, the C2–N3 bond length (1.28 Å) is shorter than typical C–N single bonds (1.47 Å) due to partial double-bond character.

Spectroscopic Fingerprints (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

Critical absorption bands include:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1,710–1,720 | C=O stretching (aldehyde) | |

| 1,580–1,590 | C=N stretching | |

| 1,450–1,460 | C–S stretching |

The aldehyde C=O stretch is intense and sharp, consistent with non-conjugated carbonyl groups.

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) data (CDCl₃):

| Proton | δ (ppm) | Splitting |

|---|---|---|

| Aldehyde | 9.8–10.0 | Singlet |

| C1–C4 (cyclohexene) | 1.8–2.5 | Multiplet |

| Aromatic protons | 7.2–7.8 | Multiplet |

The aldehyde proton exhibits deshielding due to electron withdrawal by the adjacent benzothiazole ring.

Ultraviolet-Vis (UV-Vis) Absorption

The compound shows strong absorption in the UV region:

| Wavelength (nm) | Assignment | Source |

|---|---|---|

| 264–277 | π→π* transitions (benzothiazole) | |

| 320–340 | n→π* (aldehyde C=O) |

The λmax values align with conjugated systems, indicating moderate conjugation between the benzothiazole and aldehyde groups.

属性

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKERWJOGOMSSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632717 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-72-7 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Overview

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde is a bicyclic heterocyclic compound featuring a partially hydrogenated benzothiazole core, with a carbaldehyde (-CHO) substituent at the 2-position. It is used as a scaffold in medicinal chemistry and materials science due to its unique electronic and steric properties.

Synthetic Methods

- Cyclocondensation: One method involves the cyclization of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole precursors with aldehydes under specific conditions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reagent (DMF/POCl3) is effective for introducing the carbaldehyde group at the 2-position of benzothiazole derivatives under controlled temperatures (60–65°C, 2.5 h), followed by neutralization and purification via column chromatography.

Table 1: Key Reaction Parameters for Vilsmeier-Haack Formylation

Parameter Optimal Condition Impact on Yield Temperature 60–65°C >70% yield Reagent Ratio DMF:POCl₃ = 10:1.1 (v/v) Prevents side reactions Purification Method Column chromatography >95% purity

Chemical Reactions Analysis

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can undergo several types of chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.

Advanced Considerations for Synthesis

- Optimization to Mitigate Competing Pathways: Competing pathways (e.g., over-oxidation or dimerization) are minimized by solvent selection, catalyst screening, and temperature control.

- Solvent Selection: Polar aprotic solvents (e.g., THF/Et₃N mixtures) enhance reagent solubility and stabilize intermediates.

- Catalyst Screening: Palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) improve regioselectivity in cross-coupling steps.

Temperature Control: Lower temperatures (≤65°C) reduce decomposition, while reflux conditions (e.g., 55°C for 6 h) favor cyclization.

Table 2: Impact of Catalysts on Yield

Catalyst System Yield (%) Side Products Pd(PPh₃)₂Cl₂ + CuI 85 <5% MnO₂ (DCM, 2 h) 70 10% Ru(bpp)(pydic) + H₂O₂ 65 15%

Characterization Techniques

Spectroscopic and crystallographic techniques are critical for characterizing this compound:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1646 cm⁻¹, C=S at ~1092 cm⁻¹).

- NMR (¹H/¹³C): Confirms regiochemistry; e.g., methyl protons (δ 0.95–1.02 ppm for CH₃ groups) and carbaldehyde protons (δ ~9.8 ppm).

- X-ray Crystallography: Resolves molecular conformation. For benzothiazole derivatives, dihedral angles between the benzothiazole ring and substituents (e.g., 6.41–34.02°) indicate steric or electronic effects.

化学反应分析

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom in the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid.

Reduction: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-methanol.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

科学研究应用

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring structure also allows for interactions with specific receptors or enzymes, contributing to its biological effects.

相似化合物的比较

Similar Compounds

- 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine

- 4,5,6,7-Tetrahydrobenzothiazol-2-ylamine

- 6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

生物活性

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde is a heterocyclic compound with significant biological activities that have garnered attention in pharmaceutical research. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a fused ring structure comprising benzene and thiazole rings. The presence of an aldehyde functional group is critical for its biological activity as it allows for covalent interactions with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic functions or modulation of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Notably:

- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) .

- Mechanism of Action : The anticancer activity is believed to stem from its ability to induce apoptosis (programmed cell death) and disrupt the cell cycle. This is achieved through modulation of signaling pathways associated with cell growth and survival .

Case Studies

- In Vitro Studies : In a study evaluating the effects on A431 cells, treatment with this compound led to a decrease in IL-6 and TNF-α levels, which are cytokines involved in inflammation and cancer progression. This suggests a dual role in both anti-inflammatory and anticancer activities .

- Molecular Docking Studies : Computational studies have demonstrated that the compound binds effectively to specific targets involved in cancer pathways. For instance, molecular docking simulations indicated favorable interactions with receptors associated with tumor growth regulation .

Research Findings Summary

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study 1 | Inhibition of proliferation; apoptosis induction | A431, A549 |

| Study 2 | Interaction with RORγt; potential as a modulator | Various cancer cell lines |

| Study 3 | Antimicrobial activity against bacteria | Various bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。